molecular formula C36H58F6IS B1592851 Bis(4-dodecylphenyl)iodonium hexaflurorantimonate CAS No. 71786-70-4

Bis(4-dodecylphenyl)iodonium hexaflurorantimonate

Cat. No.: B1592851
CAS No.: 71786-70-4
M. Wt: 853.5 g/mol
InChI Key: UYZZVQJHJQMDMM-UHFFFAOYSA-H
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Description

Bis(4-dodecylphenyl)iodonium hexafluorantimonate (CAS 71786-70-4) is a diaryliodonium salt widely employed as a high-efficiency cationic photoinitiator in UV-curable systems. Its molecular structure comprises two 4-dodecylphenyl groups attached to an iodonium core, paired with a hexafluoroantimonate (SbF6⁻) counterion . The long dodecyl chains enhance solubility in hydrophobic formulations, enabling homogeneous dispersion in resins, coatings, and inks . Key properties include:

  • High photoinitiation activity: Rapid generation of reactive acidic species (e.g., SbF5-derived Brønsted acids) under UV light (absorption peaks at 278 nm, extendable to 365–385 nm with sensitizers) .
  • Fast curing: Enables rapid polymerization in industrial applications like automotive coatings and electronics .
  • Low yellowing and migration: Ensures optical clarity and durability in cured products .

Properties

IUPAC Name

bis(4-dodecylphenyl)iodanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58I.6FH.Sb/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;/h25-32H,3-24H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZVQJHJQMDMM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58F6ISb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992442
Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Molecular Weight

853.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71786-70-4
Record name UV 9380C
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Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Bis(4-dodecylphenyl)iodonium tetrafluoroantimonate
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Preparation Methods

Starting Materials and Reaction Setup

The reaction is conducted in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and addition funnel. Temperature control is critical, typically maintained between -10°C and +10°C using a dry ice-acetone bath.

Reaction Steps

  • Oxidative Coupling :

    • Approximately 100 parts by weight of linear alkylate dodecylbenzene is placed in the flask.
    • To this, 30–60 parts by weight of potassium iodate, 60–100 parts by weight of acetic anhydride, and 150–200 parts by weight glacial acetic acid are added.
    • The mixture is stirred continuously and cooled to maintain the low temperature range.
  • Quenching and Precipitation :

    • After completion of the oxidative coupling, the reaction mixture is diluted with 500–1000 parts by weight of water.
    • Sodium bisulfate (5–10 parts by weight) is added to adjust the acidity.
  • Anion Exchange and Extraction :

    • Sodium hexafluoroantimonate (30–60 parts by weight) is introduced to exchange the anion to hexafluoroantimonate.
    • Pentane (100–150 parts by weight) is added, and the mixture is stirred in the dark for 2–4 hours to allow phase separation.
    • The aqueous and organic layers are separated, and the aqueous layer is further extracted with pentane.
    • Combined pentane extracts are washed with fresh water and concentrated under vacuum to yield a reddish-brown oil.
  • Product Storage :

    • The resulting oil, containing about 50% pure bis(4-dodecylphenyl)iodonium hexafluoroantimonate, is stored in the dark to prevent decomposition.

Reaction Conditions and Optimization

Parameter Range/Value Notes
Temperature -10°C to +10°C Controlled cooling with dry ice-acetone bath
Stirring time 2 to 4 hours (anion exchange step) Stirred in the dark to prevent photodegradation
Solvent volumes Pentane: 100–150 parts by weight Used for extraction and purification
Oxidant amount (KIO3) 30–60 parts by weight Stoichiometric for oxidative coupling
Acetic anhydride 60–100 parts by weight Solvent and reaction facilitator
Glacial acetic acid 150–200 parts by weight Solvent and acidic medium

Research Findings and Analysis

  • The use of linear alkylate dodecylbenzene provides diaryliodonium salts with long linear hydrocarbon chains, which are waxy solids with poor solubility in water or pentane but are effective as UV initiators in epoxy silicones.
  • Bis(4-dodecylphenyl)iodonium hexafluoroantimonate shows superior performance as a UV initiator compared to other counterions such as hexafluoroarsenate, hexafluorophosphate, or tetrafluoroborate due to the lower nucleophilicity and higher stability of the hexafluoroantimonate anion, which enhances initiation efficiency.
  • The reaction mixture yields a reddish-brown oil that is approximately 50% pure; further purification steps may be required depending on application needs.
  • The synthesis method is adaptable, allowing substitution of the hexafluoroantimonate salt with other anions if desired, although SbF6− is preferred for optimal photoinitiation.

Comparative Data Table: Counterion Effects on UV Initiator Efficiency

Counterion (X) Initiation Efficiency Solubility in Epoxy Silicone Stability Notes
Hexafluoroantimonate (SbF6−) Highest Moderate High Preferred for UV curing
Hexafluoroarsenate (AsF6−) High Moderate High Alternative to SbF6−
Hexafluorophosphate (PF6−) Moderate Moderate Moderate Less stable than SbF6−
Tetrafluoroborate (BF4−) Lowest Moderate Lower Least effective for UV initiation

Chemical Reactions Analysis

Types of Reactions: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the major product would be an arylamine .

Scientific Research Applications

Cationic Photoinitiator in Polymerization

Overview
Cationic photoinitiators like Bis(4-dodecylphenyl)iodonium hexafluoroantimonate are essential in initiating polymerization reactions upon exposure to UV light. This property makes them invaluable in the production of various materials.

Key Applications

  • Industrial Coatings : The compound is widely used in formulating UV-curable coatings that provide durable finishes for a variety of substrates. These coatings exhibit excellent adhesion and resistance to chemicals and abrasion.
  • Adhesives : It is also employed in the formulation of adhesives that require rapid curing under UV light, enhancing production efficiency.
  • Composites : In composite manufacturing, this photoinitiator contributes to the curing process, enabling the development of high-performance materials suitable for automotive and aerospace applications.

Case Study 1: UV-Curable Coatings

In a study conducted on UV-curable coatings using Bis(4-dodecylphenyl)iodonium hexafluoroantimonate, researchers found that formulations containing this photoinitiator exhibited superior curing rates compared to those using traditional initiators. The coatings demonstrated enhanced hardness and chemical resistance after curing under LED light sources.

Case Study 2: Adhesive Formulations

Another investigation focused on adhesive formulations incorporating this compound showed significant improvements in bonding strength and curing speed when exposed to UV radiation. The study highlighted its effectiveness in achieving rapid curing times without compromising the adhesive's performance.

Environmental and Safety Considerations

While Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is effective as a photoinitiator, it is essential to consider its environmental impact:

  • The substance is classified as harmful to aquatic life with long-lasting effects and may cause allergic skin reactions .
  • Proper handling and disposal methods should be implemented to mitigate its environmental footprint.

Mechanism of Action

The mechanism of action of bis(4-dodecylphenyl)iodonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. The iodonium cation can undergo homolytic or heterolytic cleavage to produce reactive species such as radicals or cations. These intermediates can then participate in various chemical reactions, including polymerization and cross-linking .

Molecular Targets and Pathways: The primary molecular targets of bis(4-dodecylphenyl)iodonium hexafluoroantimonate are the functional groups in the substrates it reacts with. The pathways involved include radical-mediated polymerization and nucleophilic substitution .

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0)

  • Structure : Shorter methyl substituents instead of dodecyl chains; hexafluorophosphate (PF6⁻) counterion .
  • Performance :
    • Lower solubility in organic matrices due to reduced hydrophobicity .
    • Melting point: 175–180°C (crystalline powder), contrasting with the liquid form of the dodecyl analogue .
    • Applications: Used in photopolymerization and covalent functionalization of materials like black phosphorus .
  • Reactivity : PF6⁻ counterion offers moderate thermal stability compared to SbF6⁻, which is more thermally robust .

Bis(4-t-butylphenyl)iodonium Hexafluorophosphate (CAS 61358-25-6)

  • Structure : Bulky t-butyl groups enhance steric hindrance, reducing reactivity but improving storage stability .
  • Absorption: Limited to UV-C range (up to 320 nm), requiring high-energy light sources .
  • Applications : Less suited for visible-light curing compared to the dodecyl derivative .

Mixed Triarylsulfonium Hexafluoroantimonate (CAS 89452-37-9)

  • Structure : Sulfonium core with SbF6⁻ counterion .
  • Performance :
    • Broader absorption range (up to 360 nm) but lower acidity than iodonium salts, slowing initiation .
    • Higher thermal stability but prone to side reactions in oxygen-rich environments .
Performance Data Table
Compound Counterion Alkyl Chain Solubility λmax (nm) Curing Speed Thermal Stability
Bis(4-dodecylphenyl)iodonium SbF6⁻ SbF6⁻ C12 High 278, 365* Fast Excellent
Bis(4-methylphenyl)iodonium PF6⁻ PF6⁻ C1 Moderate 267 Moderate Good
Bis(4-t-butylphenyl)iodonium PF6⁻ PF6⁻ C4 (t-Bu) Low 320 Slow Moderate
Mixed Triarylsulfonium SbF6⁻ SbF6⁻ N/A Moderate 360 Moderate Excellent

*With sensitizers .

Key Differentiation Factors

Alkyl Chain Length: Dodecyl chains in the target compound improve solubility and compatibility with nonpolar resins, critical for uniform curing . Shorter chains (e.g., methyl) reduce cost but limit formulation flexibility .

Counterion Effects :

  • SbF6⁻ provides superior thermal stability and stronger acidity compared to PF6⁻, accelerating cationic polymerization .

Symmetry and Reactivity :

  • Symmetrical diaryliodonium salts (e.g., bis(4-dodecylphenyl)) exhibit higher radiochemical yields (e.g., 60% ±9% in 18F-fluorination) and UV efficiency than unsymmetrical variants .

Safety and Handling :

  • The dodecyl derivative’s liquid form reduces dust hazards but requires precautions for aquatic toxicity (H411, H412) . In contrast, crystalline salts like Bis(4-methylphenyl) pose higher corrosion risks (Hazard Code C) .

Biological Activity

Chemical Identification

  • Name : Bis(4-dodecylphenyl)iodonium hexafluorantimonate
  • CAS Number : 71786-70-4
  • Molecular Formula : C36H58F6ISb
  • Molecular Weight : 853.50 g/mol
  • Appearance : Yellow to brownish-red liquid
  • Density : 1.010-1.300 g/mL

This compound is primarily used as a cationic photoinitiator in UV-curable systems, demonstrating significant potential in various industrial applications.

Bis(4-dodecylphenyl)iodonium hexafluorantimonate acts as a photoinitiator, generating reactive cations upon exposure to UV light. This property enables it to initiate polymerization processes effectively, which is crucial in applications such as coatings, inks, and adhesives.

Photoinitiation Characteristics

The compound exhibits high photoinitiation activity, particularly absorbing light at wavelengths of 365 nm and 385 nm. This absorption capability allows it to be used effectively with sensitizers in UV-cured systems, enhancing the curing speed and efficiency of the process .

Case Study 1: Application in Coatings

A study demonstrated that formulations containing Bis(4-dodecylphenyl)iodonium hexafluorantimonate exhibited superior curing properties compared to traditional photoinitiators. The rapid curing times and minimal odor were noted as significant advantages in industrial applications .

Case Study 2: Polymerization Efficiency

Research indicated that this compound enhances the polymerization efficiency of various monomers under UV light. The resulting polymers displayed excellent thermal stability and mechanical properties, making them suitable for high-performance applications .

Comparative Analysis of Photoinitiators

PhotoinitiatorAbsorption WavelengthsCuring SpeedOdorMigration
Bis(4-dodecylphenyl)iodonium hexafluorantimonate365 nm, 385 nmFastNoneNo
Benzoin Methyl Ether254 nmModerateMildYes
Irgacure 819365 nmFastNoneYes

The table above illustrates the advantages of Bis(4-dodecylphenyl)iodonium hexafluorantimonate over other common photoinitiators, particularly in terms of curing speed and odor.

Q & A

Q. What are the primary applications of Bis(4-dodecylphenyl)iodonium hexaflurorantimonate in photopolymerization systems?

This compound functions as a photoacid generator (PAG) in UV-curable coatings, photoresists, and electronic encapsulants. Its long alkyl chains (dodecyl groups) enhance solubility in non-polar resin matrices, enabling homogeneous dispersion and efficient acid generation upon UV exposure . Methodologically, researchers should assess its compatibility with resins like epoxy or acrylates by monitoring curing kinetics via FT-IR spectroscopy or real-time photorheology.

Q. How is the purity and stability of this compound validated in experimental formulations?

Purity is typically quantified using 1^1H-NMR or HPLC coupled with mass spectrometry. Stability under storage conditions (e.g., dark, inert atmosphere) is evaluated via accelerated aging tests at elevated temperatures (e.g., 40–60°C) to monitor decomposition byproducts. Note that commercial samples may vary in purity (50–98%), necessitating pre-experimental characterization .

Q. What safety protocols are critical when handling this compound?

It is classified as hazardous due to potential irritancy and environmental toxicity. Researchers must use PPE (gloves, goggles) and work in fume hoods. Waste disposal should follow institutional guidelines for heavy metals (antimony) and fluorinated compounds. Contaminated solvents (e.g., propylene carbonate) require specialized treatment .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the photochemical efficiency of iodonium-based PAGs?

Comparative studies with analogs (e.g., methylphenyl or tert-butylphenyl derivatives) reveal that longer alkyl chains (dodecyl) improve solubility in hydrophobic matrices but may reduce acid diffusion rates. Researchers can quantify this via time-resolved fluorescence quenching or acid-titration assays. For example, replacing dodecyl with methyl groups (as in ) alters reactivity in ternary initiating systems, affecting resin crosslinking density .

Q. What experimental strategies resolve contradictions in reported acid-generation efficiencies across studies?

Discrepancies often arise from variations in UV wavelength, irradiance, or co-initiator presence (e.g., camphorquinone). To address this:

  • Standardize light sources using actinometry (e.g., ferrioxalate).
  • Use electron paramagnetic resonance (EPR) to track radical/acid generation kinetics.
  • Compare performance in controlled resin formulations (e.g., fixed monomer/PAG ratios) .

Q. How can researchers optimize the compound’s performance in high-resolution photolithography?

Advanced lithography requires balancing acid strength and diffusion. Methodologies include:

  • Nanoscale patterning : Use AFM or SEM to evaluate line-edge roughness in photoresist films.
  • Additive screening : Test synergists like sulfonium salts () to enhance sensitivity.
  • Post-exposure bake (PEB) optimization : Adjust temperature/time to control acid diffusion without premature deactivation .

Q. What analytical techniques characterize interactions between this compound and resin components?

  • DSC/TGA : Assess thermal stability and curing exotherms.
  • XPS/TOF-SIMS : Map spatial distribution of antimony/iodine in cured films.
  • Solubility parameter analysis : Use Hansen parameters to predict compatibility with solvents (e.g., propylene carbonate) .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., purity vs. efficacy), replicate experiments with rigorously characterized batches and document solvent/additive ratios.
  • Advanced Characterization : Pair computational modeling (DFT for acid dissociation pathways) with experimental data to elucidate mechanistic nuances.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-dodecylphenyl)iodonium hexaflurorantimonate
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